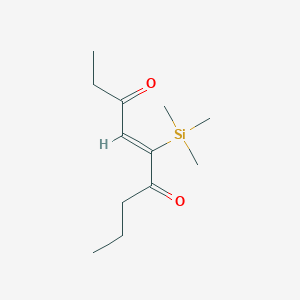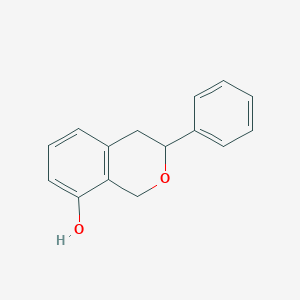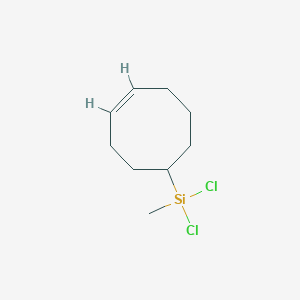
5-Iodo-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-1H-pyrrole-3-carbaldehyde: is a heterocyclic organic compound featuring a pyrrole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1H-pyrrole-3-carbaldehyde typically involves the iodination of a pyrrole derivative followed by formylation. One common method includes the reaction of 5-iodopyrrole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 5-Iodo-1H-pyrrole-3-carbaldehyde can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Products with various functional groups replacing the iodine atom.
Oxidation: 5-Iodo-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Iodo-1H-pyrrole-3-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodo-1H-pyrrole-3-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors of enzymes or receptors, making them candidates for drug development .
Industry: The compound is also used in the development of materials with specific electronic or optical properties. Its derivatives can be incorporated into polymers or other materials to enhance their performance in various applications .
Wirkmechanismus
The mechanism of action of 5-Iodo-1H-pyrrole-3-carbaldehyde and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
- 5-Chloro-1H-pyrrole-3-carbaldehyde
- 5-Bromo-1H-pyrrole-3-carbaldehyde
- 5-Fluoro-1H-pyrrole-3-carbaldehyde
Comparison: 5-Iodo-1H-pyrrole-3-carbaldehyde is unique due to the presence of the iodine atom, which can significantly influence its reactivity and physical properties compared to its chloro, bromo, and fluoro analogs. The larger size and higher polarizability of iodine can lead to different substitution patterns and reaction outcomes, making it a distinct and valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H4INO |
|---|---|
Molekulargewicht |
221.00 g/mol |
IUPAC-Name |
5-iodo-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C5H4INO/c6-5-1-4(3-8)2-7-5/h1-3,7H |
InChI-Schlüssel |
LNVPICFTJCCZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C1C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)


![3,4-Dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B11883350.png)




![Cyclopenta[b]pyrano[3,2-f]quinoline](/img/structure/B11883382.png)




![Ethyl 4-amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11883444.png)
